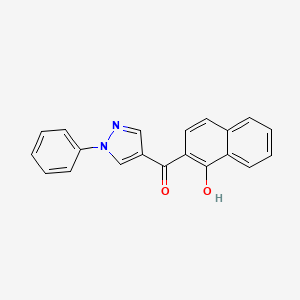

2-(1-phényl-1H-pyrazol-4-carbonyl)naphtalène-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone is a complex organic compound that features a naphthalene ring and a pyrazole ring.

Applications De Recherche Scientifique

(1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials with specific optical and electronic properties.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with enzymes such as parp-1 and LmPTR1 . These enzymes play crucial roles in DNA repair and purine salvage pathway respectively.

Mode of Action

Based on the structure and activity of similar compounds, it can be inferred that it may interact with its target enzymes and inhibit their activity . The inhibition of these enzymes can lead to disruption of the normal cellular processes they are involved in.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the functions of its target enzymes. For instance, inhibition of PARP-1 can disrupt DNA repair mechanisms, leading to accumulation of DNA damage and cell death . Similarly, inhibition of LmPTR1 can disrupt the purine salvage pathway, affecting the parasite’s survival and growth .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits PARP-1, it could lead to accumulation of DNA damage, potentially causing cell death . If it targets LmPTR1, it could disrupt the growth and survival of parasites .

Méthodes De Préparation

The synthesis of (1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-hydroxy-2-naphthaldehyde with 1-phenyl-1H-pyrazol-4-ylmethanone under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Analyse Des Réactions Chimiques

(1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.

Comparaison Avec Des Composés Similaires

Similar compounds to (1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone include:

(2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound has a similar structure but with a hydroxyl group on the phenyl ring instead of the naphthalene ring.

(1-hydroxy-2-naphthyl)(1-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanone: This compound features a methoxy group on the phenyl ring, which can affect its chemical and biological properties.

Activité Biologique

The compound (1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone , often referred to as a naphthyl-pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this specific compound based on recent studies and findings.

- Molecular Formula : C₁₄H₁₃N₃O

- Molecular Weight : 239.28 g/mol

- Density : 1.25 g/cm³

- Boiling Point : 508.8 ± 25.0 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a series of pyrazoline compounds demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, with growth inhibition values (GI50) ranging from 0.1 to 10.9 mM . The presence of the hydroxyl group in our compound is believed to enhance its antioxidant activity, which is crucial for combating oxidative stress in cancer cells.

Antioxidant Activity

The antioxidant properties of (1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone have been attributed to its ability to scavenge free radicals. The hydroxyl group facilitates the transfer of hydrogen atoms, forming phenoxy radicals that can neutralize reactive oxygen species (ROS) effectively . This property is essential in preventing cellular damage and could play a role in cancer prevention.

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Pyrazoline derivatives are recognized for their ability to inhibit inflammatory mediators, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.

In Vitro Studies

A study conducted on various pyrazoline derivatives revealed that those with a similar structural framework exhibited significant cytotoxicity against cancer cell lines. For example, compounds structurally related to our target compound were tested using the sulforhodamine B (SRB) assay, demonstrating effective growth inhibition against MCF-7 cells .

| Compound | GI50 (mM) | Activity Type |

|---|---|---|

| 5d | 0.1 | Anticancer |

| 7g | 0.5 | Antioxidant |

| 7f | 1.0 | Anti-inflammatory |

Mechanistic Insights

The mechanism of action for the biological activities can be explained through molecular docking studies that suggest strong binding affinity of the compound to key targets involved in cancer progression and inflammation .

Propriétés

IUPAC Name |

(1-hydroxynaphthalen-2-yl)-(1-phenylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-19(15-12-21-22(13-15)16-7-2-1-3-8-16)18-11-10-14-6-4-5-9-17(14)20(18)24/h1-13,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLHJCSRXDMWDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C4=CC=CC=C4C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.